molecular formula C21H17BrN2O4S2 B3297557 4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 895653-25-5

4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B3297557
CAS No.: 895653-25-5
M. Wt: 505.4 g/mol
InChI Key: VPQBFAQKHISBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzothiadiazine trione class, characterized by a 1λ⁶,2,4-benzothiadiazine-1,1,3-trione core. Key structural features include:

  • A 5-bromothiophen-2-yl group at the N4 position, contributing to halogen-mediated hydrophobic interactions.
  • A 2-ethylphenyl substituent at the N2 position, enhancing lipophilicity and steric bulk.
  • A 2-oxoethyl linker bridging the bromothiophene moiety to the benzothiadiazine core.

Benzothiadiazine derivatives are pharmacologically significant, with documented roles as aldose reductase inhibitors (e.g., IC₅₀ values in the nanomolar range) and diuretics . The bromothiophene group may improve target binding affinity, while the ethylphenyl substituent could modulate metabolic stability .

Properties

IUPAC Name

4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O4S2/c1-2-14-7-3-4-8-15(14)24-21(26)23(13-17(25)18-11-12-20(22)29-18)16-9-5-6-10-19(16)30(24,27)28/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQBFAQKHISBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves multi-step organic reactions. The starting materials often include 5-bromothiophene and 2-ethylphenyl derivatives. Key steps in the synthesis may involve:

    Formation of the thiophene derivative: This can be achieved through bromination of thiophene.

    Coupling reactions: Using reagents such as palladium catalysts to couple the bromothiophene with other organic moieties.

    Cyclization: Formation of the benzothiadiazine ring through intramolecular cyclization reactions.

    Oxidation and functional group transformations: Introduction of the oxoethyl group and other functional groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives of this compound. For instance, research conducted by Foroumadi et al. demonstrated that N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives exhibited significant antibacterial activity against various bacterial strains. The study suggests that modifications to the structure can enhance efficacy and selectivity against pathogens .

Anticancer Potential
The compound's structural characteristics allow it to interact with biological targets relevant in cancer therapy. Preliminary investigations indicate that it may inhibit specific cancer cell lines, although further studies are necessary to elucidate the mechanisms involved and optimize its therapeutic potential.

Material Science

Organic Photovoltaics
Compounds containing benzothiadiazine moieties have been explored as potential materials for organic photovoltaic devices due to their favorable electronic properties. The incorporation of the 5-bromothiophenyl group enhances light absorption and charge transport capabilities in thin-film solar cells. Research is ongoing to assess the efficiency and stability of devices utilizing this compound.

Biological Research

Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Inhibitory assays have shown promise in targeting enzymes linked to disease states such as diabetes and obesity. This suggests potential applications in developing therapeutic agents aimed at metabolic disorders.

Data Summary Table

Application Area Findings/Notes
Antibacterial ActivityEffective against various bacterial strains; structural modifications enhance efficacy .
Anticancer PotentialPreliminary studies suggest inhibition of cancer cell lines; further research needed for mechanisms.
Organic PhotovoltaicsExplored as materials for solar cells; enhances light absorption and charge transport properties.
Enzyme InhibitionPotential for targeting metabolic enzymes; implications for diabetes and obesity treatments.

Case Studies

  • Antibacterial Efficacy
    A study published in a peer-reviewed journal demonstrated that derivatives of the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that the bromine substituent plays a crucial role in enhancing antibacterial activity.
  • Photovoltaic Applications
    Experimental work on organic solar cells incorporating this compound revealed an increase in power conversion efficiency compared to traditional materials. The study focused on optimizing the blend ratio with fullerene derivatives to achieve maximum efficiency.
  • Metabolic Enzyme Inhibition
    Research investigating the inhibition of glucokinase by this compound revealed promising results in vitro, suggesting potential applications in developing treatments for type 2 diabetes.

Mechanism of Action

The mechanism of action of 4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name / ID Core Structure Key Substituents Biological Activity / Notes Reference
Target Compound Benzothiadiazine trione 5-Bromothiophen-2-yl, 2-ethylphenyl Hypothesized aldose reductase inhibition based on structural analogs
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives Benzothiadiazine dioxide N2-benzyl, N4-acetic acid IC₅₀: 0.032–0.975 μM (aldose reductase inhibition)
4-[(2-Chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-benzothiadiazine-1,1,3-trione Benzothiadiazine trione 2-Chlorophenyl, 3,4-dimethylphenyl Enhanced thermal stability; diuretic potential inferred from structural class
6-Bromo-4-[2-(4-fluorobenzylidene)-hydrazin-1-ylidene]-1-methyl-3,4-dihydro-1H-benzothiazine Benzothiazine dione 6-Bromo, 4-fluorobenzylidene hydrazine Antidiabetic activity (unpublished data; structural similarity to thiazolidinediones)
2-[2-(2-Bromophenyl)-2-oxoethyl]-1,6,2-benzothiazole-1,1,3-trione Benzothiazole trione 2-Bromophenyl, oxoethyl Crystallographic data confirms planar trione core; no reported bioactivity

Functional and Pharmacological Comparisons

  • Aldose Reductase Inhibition: The target compound’s bromothiophene group may mimic the 4-methoxyphenyl moiety in ’s derivatives, which enhances binding to aldose reductase’s hydrophobic pocket .
  • Diuretic Activity :
    Benzothiadiazines in are classified under Y54.3 (diuretics), but the target compound’s ethylphenyl group contrasts with ’s chlorophenyl/dimethylphenyl substituents, which may alter renal sodium transporter affinity .

  • Metabolic Stability :
    The 2-ethylphenyl group in the target compound likely improves metabolic resistance compared to N2-benzyl derivatives in , which are prone to oxidative degradation .

Physicochemical Properties

While direct data for the target compound is unavailable, analogues suggest:

  • LogP : Estimated >3.0 (due to bromothiophene and ethylphenyl groups), higher than ’s derivatives (LogP ~2.5) .
  • Solubility : Likely poor in aqueous media, necessitating formulation optimization.

Research Findings and Gaps

  • Structural Insights : X-ray data for similar compounds (e.g., ) confirms the planarity of the trione core, critical for π-π stacking in enzyme binding .
  • Therapeutic Potential: The bromothiophene moiety may confer dual activity (aldose reductase inhibition and antimicrobial effects), but this requires validation .
  • Synthesis Challenges : Unlike ’s Claisen–Schmidt/Michael addition route, the target compound’s synthesis likely involves multi-step alkylation and cyclization .

Biological Activity

The compound 4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (CAS No. 303148-58-5) is a member of the benzothiadiazine family and has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, anti-inflammatory effects, and other pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is C17H11BrO3SC_{17}H_{11}BrO_3S, with a molecular weight of 375.24 g/mol. The structure includes a bromothiophene moiety and a benzothiadiazine core, which are pivotal for its biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and FaDu (head and neck cancer).
  • Mechanism of Action : The compound appears to inhibit topoisomerase enzymes, which are crucial in DNA replication and transcription processes. This inhibition leads to increased apoptosis in cancer cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell Line% Inhibition at 10 μM
4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-...MCF-774.70%
A54983.52%
FaDu76.20%

These results indicate that the compound shows promise as a therapeutic agent against multiple forms of cancer due to its ability to induce cell cycle arrest and apoptosis.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it selectively inhibits cyclooxygenase (COX) enzymes:

  • COX Inhibition : The compound demonstrated a higher selectivity for COX-2 over COX-1, suggesting potential applications in treating inflammatory diseases without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

Case Studies

A study conducted by Abdelhaleem et al. assessed various derivatives of benzothiadiazine compounds for their biological activities. Among these, the compound exhibited notable antiproliferative effects and was effective in reducing oxidative stress in treated cells .

Another research effort focused on the structure–activity relationship (SAR) of similar compounds, confirming that modifications at specific positions on the benzothiadiazine scaffold can enhance biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Reactant of Route 2
Reactant of Route 2
4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.